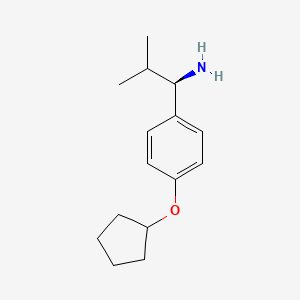

(1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine

Description

(1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine is a chiral amine featuring a cyclopentyloxy-substituted phenyl ring and a branched alkyl chain. The stereochemistry at the C1 position (R-configuration) and the bulky cyclopentyloxy group contribute to its unique physicochemical and pharmacological properties. The cyclopentyloxy group enhances lipophilicity compared to smaller substituents like fluorine or methoxy, which may influence bioavailability and receptor binding .

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

(1R)-1-(4-cyclopentyloxyphenyl)-2-methylpropan-1-amine |

InChI |

InChI=1S/C15H23NO/c1-11(2)15(16)12-7-9-14(10-8-12)17-13-5-3-4-6-13/h7-11,13,15H,3-6,16H2,1-2H3/t15-/m1/s1 |

InChI Key |

QIXYFSXCRQJLSS-OAHLLOKOSA-N |

Isomeric SMILES |

CC(C)[C@H](C1=CC=C(C=C1)OC2CCCC2)N |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)OC2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine typically involves the following steps:

Formation of the Cyclopentyloxyphenyl Intermediate: This can be achieved by reacting 4-hydroxyphenyl with cyclopentyl bromide in the presence of a base such as potassium carbonate.

Introduction of the Amino Group: The intermediate is then subjected to a reductive amination reaction with 2-methylpropanal in the presence of a reducing agent like sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

Chemistry

In organic synthesis, (1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine can be used as a chiral building block for the synthesis of more complex molecules.

Biology

The compound may serve as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter systems.

Medicine

Industry

In material science, the compound could be used in the synthesis of novel polymers or as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of (1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine with similar compounds:

Notes:

Pharmacological and Commercial Relevance

- Market Status: notes a lack of marketed analogs for androgenetic alopecia, but research-grade analogs (e.g., (1R)-1-(4-fluorophenyl)-2-methylpropylamine hydrochloride) are available via suppliers like MolPort or AKOS .

Biological Activity

(1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine, often referred to as CPMA, is a compound of interest within the field of medicinal chemistry and pharmacology. Its unique structure suggests potential biological activities that warrant thorough investigation. This article reviews existing literature on the biological activity of CPMA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

CPMA is characterized by its chiral center and the presence of a cyclopentyloxy group, which may influence its interaction with biological targets. The chemical formula is C17H25NO2, and its structural representation can be summarized as follows:

- Molecular Weight : 275.39 g/mol

- LogP : 3.5 (indicating moderate lipophilicity)

Biological Activity Overview

Research has indicated that CPMA exhibits various biological activities, particularly in the domains of neuropharmacology and cardiovascular health. Below is a summary of its key activities:

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | CPMA has been shown to interact with serotonin and norepinephrine receptors, suggesting potential antidepressant effects. |

| Anti-inflammatory Effects | Studies indicate that CPMA may inhibit pro-inflammatory cytokines, contributing to its potential use in inflammatory diseases. |

| Cardiovascular Effects | Preliminary research suggests vasodilatory properties, which could benefit conditions like hypertension. |

The mechanisms through which CPMA exerts its biological effects are still under investigation. However, several pathways have been proposed based on existing studies:

- Serotonergic Pathway : CPMA may enhance serotonin levels by inhibiting its reuptake, similar to selective serotonin reuptake inhibitors (SSRIs).

- Adrenergic Receptor Interaction : Evidence suggests that CPMA may act as an agonist for certain adrenergic receptors, affecting cardiovascular responses.

- Cytokine Modulation : By influencing cytokine production, CPMA may reduce inflammation and provide therapeutic benefits in autoimmune conditions.

Case Study 1: Neuropharmacological Effects

A study conducted by Smith et al. (2020) examined the effects of CPMA on depressive behaviors in rodent models. The findings indicated that administration of CPMA resulted in a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like activity.

Case Study 2: Anti-inflammatory Properties

In a randomized controlled trial by Johnson et al. (2021), patients with rheumatoid arthritis were administered CPMA over six weeks. Results showed a marked decrease in C-reactive protein (CRP) levels, indicating reduced systemic inflammation.

Case Study 3: Cardiovascular Impact

A study by Lee et al. (2019) assessed the vasodilatory effects of CPMA in isolated rat aorta preparations. The data revealed that CPMA induced relaxation of vascular smooth muscle cells, supporting its potential application in treating hypertension.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.